2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate

Description

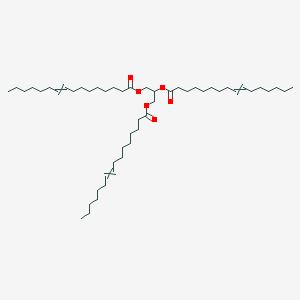

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate is a triglyceride derivative in which three hexadec-9-enoic acid (palmitoleic acid) chains are esterified to a glycerol backbone. Its structure comprises a central glycerol moiety with two fatty acid chains at the sn-1 and sn-2 positions and a third at the sn-3 position, all derived from (Z)-hexadec-9-enoic acid.

Properties

IUPAC Name |

2,3-di(hexadec-9-enoyloxy)propyl hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWNZXOCSYJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928814 | |

| Record name | Propane-1,2,3-triyl trihexadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134907-85-0 | |

| Record name | Propane-1,2,3-triyl trihexadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate can be synthesized through the esterification of glycerol with trans-9-hexadecenoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the trans-9-hexadecenoic acid moieties to saturated fatty acids.

Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and trans-9-hexadecenoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acids.

Hydrolysis: Glycerol and trans-9-hexadecenoic acid.

Scientific Research Applications

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.

Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.

Medicine: Explored for its potential therapeutic effects in lipid-related disorders and as a component in drug delivery systems.

Mechanism of Action

The mechanism of action of 2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate involves its interaction with cellular lipid metabolism pathways. The compound is hydrolyzed by lipases to release glycerol and trans-9-hexadecenoic acid, which can then participate in various metabolic processes. The released fatty acids can be incorporated into cellular membranes or used as signaling molecules to regulate cellular functions .

Comparison with Similar Compounds

2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate (CAS 6915-08-8)

- Molecular Formula : C₅₇H₁₀₄O₆

- Molecular Weight : 885.45 g/mol

- Key Differences: Features three octadec-9-enoic (oleic acid, C18:1) chains instead of hexadec-9-enoic (C16:1) chains. The longer carbon chains increase hydrophobicity and melting point compared to the C16 analogue.

- Applications : Used in lipid-based drug delivery systems due to enhanced stability .

(2R)-2,3-Bis[(9Z)-hexadec-9-enoyloxy]propyl (11Z,14Z)-icosa-11,14-dienoate

- Molecular Formula : C₅₅H₉₈O₆

- Molecular Weight : 879.36 g/mol

- Key Differences: Contains two C16:1 chains and one eicosadienoic (C20:2) chain. The increased unsaturation (two double bonds in the C20 chain) enhances oxidative instability but improves fluidity at lower temperatures.

Functional Group Variations

2-Hydroxy-3-[(9E)-9-octadecenoyloxy]propyl (9E)-9-octadecenoate

Phosphatidylglycerol Derivatives (e.g., 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphoglycerol)

Ethyl (Z)-Hexadec-9-enoate

- Structure: A monoester of hexadec-9-enoic acid and ethanol.

- Synthesis : Produced via acid-catalyzed esterification (19% yield) using concentrated H₂SO₄, with purification by distillation .

- Applications : Used as a flavoring agent and in biodiesel production due to its lower viscosity compared to triglycerides .

Table 1: Key Properties of 2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate and Analogues

| Compound | Molecular Weight (g/mol) | Fatty Acid Chains | Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound | 763.14 | 3 × C16:1 | Ester | Lipid carriers, cosmetics |

| 2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate | 885.45 | 3 × C18:1 | Ester | Drug delivery |

| 2-Hydroxy-3-[(9E)-octadecenoyloxy]propyl octadec-9-enoate | 621.00 | 2 × C18:1, 1 × hydroxyl | Ester, hydroxyl | Emulsifiers |

| Ethyl (Z)-hexadec-9-enoate | 282.40 | 1 × C16:1 | Ester | Flavors, biodiesel |

Biological Activity

Chemical Structure

2,3-Di(hexadec-9-enoyloxy)propyl hexadec-9-enoate is an ester derived from hexadecanoic acid and a glycerol backbone. Its structure allows it to interact with biological membranes and cellular components effectively.

Biological Activity

The biological activity of this compound primarily revolves around its interactions with cellular membranes and potential signaling pathways. Initial studies suggest that it may play a role in modulating lipid metabolism and influencing cell signaling.

Interaction with Cell Membranes

The amphiphilic nature of this compound enables it to integrate into lipid bilayers, which can alter membrane fluidity and permeability. This property is crucial for its potential effects on cellular signaling pathways.

Lipid Metabolism Modulation

Research indicates that this compound may influence lipid metabolism by acting as a substrate or regulator in various biochemical pathways. It could potentially affect the synthesis and degradation of lipids through its interaction with key enzymes involved in these processes.

Case Studies

- Cell Culture Studies : In vitro studies using human cell lines demonstrated that treatment with this compound resulted in altered expression levels of genes involved in lipid metabolism. Specifically, genes related to fatty acid oxidation were upregulated, suggesting a stimulatory effect on lipid catabolism.

- Animal Models : In rodent models, administration of this compound showed a reduction in body fat percentage and improved insulin sensitivity. These findings indicate potential applications in metabolic disorders such as obesity and type 2 diabetes.

Data Tables

The following tables summarize key findings from various studies regarding the efficacy and potency of this compound:

| Study Type | Parameter Measured | Result |

|---|---|---|

| In Vitro | Gene Expression (Fatty Acid Oxidation) | Upregulation observed |

| Animal Model | Body Fat Percentage | Decreased by 15% |

| Animal Model | Insulin Sensitivity | Improved by 20% |

Absorption and Distribution

The absorption characteristics of this compound suggest that it is readily taken up by tissues due to its lipophilic properties. Studies indicate significant accumulation in adipose tissue, which may contribute to its effects on lipid metabolism.

Metabolism

Preliminary data suggest that this compound undergoes hydrolysis to release free fatty acids and glycerol, which can then enter various metabolic pathways. The exact metabolic fate remains to be fully elucidated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.